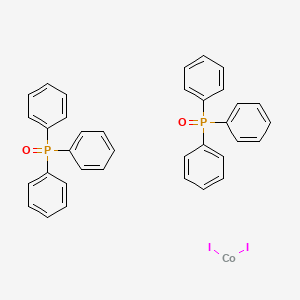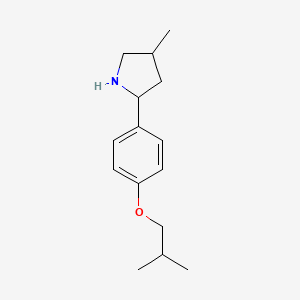![molecular formula C24H20N2O2 B12882561 N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide CAS No. 655222-70-1](/img/structure/B12882561.png)
N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a phenyl group, and a 4-methoxybenzyl moiety attached to the carboxamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde.
Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be attached to the quinoline core through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the resulting intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the quinoline core or the carboxamide group, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in the presence of suitable bases or catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
N-(4-Methoxybenzyl)thiosemicarbazone: This compound has a similar methoxybenzyl group but differs in the presence of a thiosemicarbazone moiety.
N-(4-Ethoxybenzyl)-2-phenylquinoline-8-carboxamide: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness: N-(4-Methoxybenzyl)-2-phenylquinoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
655222-70-1 |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C24H20N2O2/c1-28-20-13-10-17(11-14-20)16-25-24(27)21-9-5-8-19-12-15-22(26-23(19)21)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,25,27) |
Clé InChI |
IEEQOSQXHLIKBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2N=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


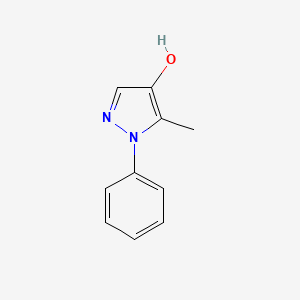
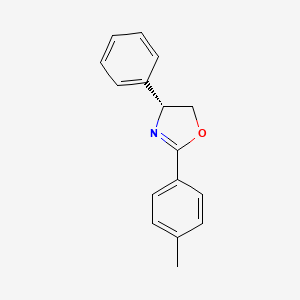
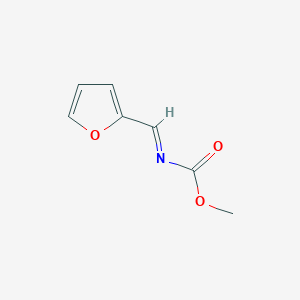
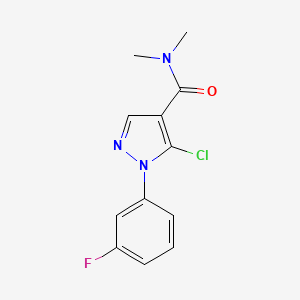
![3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882515.png)
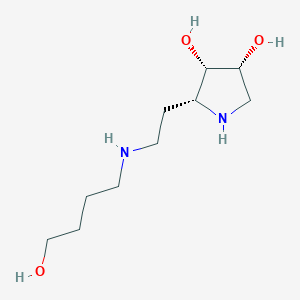
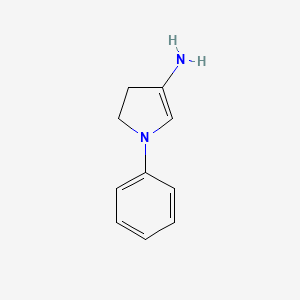
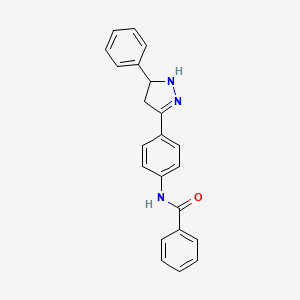
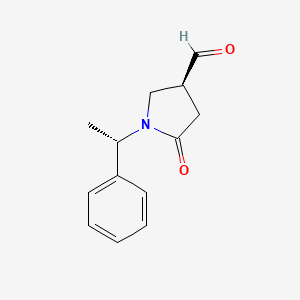
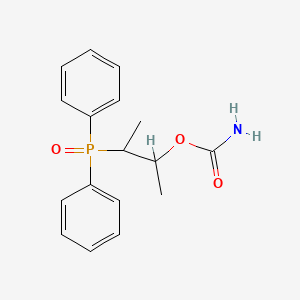
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
